molecular formula C25H33ClN2O3Si B12907620 Methyl 4-(((R)-2-((R)-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate

Methyl 4-(((R)-2-((R)-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate

Cat. No.: B12907620
M. Wt: 473.1 g/mol
InChI Key: WEFQBNYPBBZBQB-FYYLOGMGSA-N
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Description

Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds

Scientific Research Applications

Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-4-(methylthio)pyridin-3-yl)boronic acid
  • 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
  • (6-chloropyridin-3-yl)methyl[(4-methylphenyl)methyl]amine

Uniqueness

Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H33ClN2O3Si

Molecular Weight

473.1 g/mol

IUPAC Name

methyl 4-[[(2R)-2-[(R)-[tert-butyl(dimethyl)silyl]oxy-(6-chloropyridin-3-yl)methyl]-3,4-dihydro-2H-pyrrol-5-yl]methyl]benzoate

InChI

InChI=1S/C25H33ClN2O3Si/c1-25(2,3)32(5,6)31-23(19-11-14-22(26)27-16-19)21-13-12-20(28-21)15-17-7-9-18(10-8-17)24(29)30-4/h7-11,14,16,21,23H,12-13,15H2,1-6H3/t21-,23-/m1/s1

InChI Key

WEFQBNYPBBZBQB-FYYLOGMGSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]([C@H]1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl

Origin of Product

United States

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